molecular formula C14H11N3O2 B12605808 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 908564-58-9

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12605808
CAS No.: 908564-58-9
M. Wt: 253.26 g/mol
InChI Key: IBEMCRXKXRILBG-UHFFFAOYSA-N
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Description

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a furan ring and a cyclohexa-2,4-dien-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure consistency and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a pyrimidine ring, furan ring, and cyclohexa-2,4-dien-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a pyrimidine ring with a furan moiety and a cyclohexadienone framework, suggests various biological activities, particularly in anticancer and antiviral applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

PropertyDetails
CAS No. 917973-61-6
Molecular Formula C14H9I2N3O2
Molecular Weight 505.05 g/mol
IUPAC Name 2-[2-amino-6-(furan-2-yl)pyrimidin-4-yl]-4,6-diiodophenol
Canonical SMILES C1=COC(=C1)C2=CC(=NC(=N2)N)C3=C(C(=CC(=C3)I)I)O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : A condensation reaction between a suitable aldehyde and an amine.
  • Introduction of the Furan Moiety : Achieved through cyclization using a furan-containing precursor.
  • Iodination : Finalized by iodination of the cyclohexadienone structure using iodine or iodine monochloride under controlled conditions.

Anticancer Activity

Research has indicated that derivatives of compounds containing furan and pyrimidine structures exhibit notable anticancer properties. For instance, studies have shown that certain synthesized compounds demonstrate significant growth inhibition against various cancer cell lines, including prostate cancer (PC3) cells, utilizing the sulforhodamine-B (SRB) assay .

A specific study highlighted that compounds derived from 6-amino derivatives exhibited cytotoxic effects against tumor cell lines, suggesting that modifications to the furan and pyrimidine components could enhance their biological efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The compound's structure may facilitate binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to downstream effects that inhibit cancer cell proliferation or induce apoptosis .

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated various derivatives for their anticancer activity against prostate cancer cells (PC3). The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cells .
  • Antiviral Potential :
    • Research into similar pyrimidine derivatives has suggested potential antiviral activity. The unique structural features of these compounds may allow them to interfere with viral replication pathways .

Properties

CAS No.

908564-58-9

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-[2-amino-6-(furan-2-yl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C14H11N3O2/c15-14-16-10(9-4-1-2-5-12(9)18)8-11(17-14)13-6-3-7-19-13/h1-8,18H,(H2,15,16,17)

InChI Key

IBEMCRXKXRILBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)O

Origin of Product

United States

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